molecular formula C27H26N4O4S B2614482 N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115485-73-8

N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Katalognummer: B2614482
CAS-Nummer: 1115485-73-8
Molekulargewicht: 502.59
InChI-Schlüssel: HACDNTPRYDFHQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H26N4O4S and its molecular weight is 502.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C25H23N3O2S\text{C}_{25}\text{H}_{23}\text{N}_3\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been noted for its ability to inhibit certain enzymes and receptors that play critical roles in disease processes. Specifically, it has shown potential as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression and other diseases .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that correlate with dose and exposure time.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)10.5Tyrosine kinase inhibition
A549 (Lung)12.0Induction of apoptosis
HeLa (Cervical)8.0Disruption of cell cycle

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has exhibited anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

CytokineInhibition (%) at 10 μM
TNF-alpha75
IL-665
IL-1 beta70

Case Studies

  • Case Study on Cancer Treatment : A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to controls, supporting its potential as a therapeutic agent .
  • Study on Inflammatory Response : Another study focused on the compound's effects on macrophage activation. The findings revealed that treatment with the compound led to decreased expression of inflammatory markers, highlighting its role in modulating immune responses .

Wissenschaftliche Forschungsanwendungen

The compound N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data and relevant case studies.

Structure and Composition

  • Molecular Formula : C20H24N4O3S
  • Molecular Weight : 396.49 g/mol

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Studies indicate that derivatives of quinazoline, including this compound, exhibit significant cytotoxic effects. For instance, compounds with similar structures have shown inhibition of cell proliferation in breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines, suggesting potential applications in cancer treatment .

Inhibition of Enzymatic Activity

Research has demonstrated that quinazoline derivatives can act as inhibitors of certain enzymes associated with tumor progression. Specifically, the compound may inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. This inhibition can lead to reduced tumor viability and enhanced apoptosis in cancer cells .

Anti-inflammatory Properties

Quinazoline derivatives have also been explored for their anti-inflammatory effects. The structural characteristics of this compound suggest that it may modulate inflammatory pathways, offering therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Neuroprotective Effects

Emerging research indicates that compounds with similar scaffolds exhibit neuroprotective properties. This suggests potential applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease, where oxidative stress and inflammation play critical roles.

Table 1: Summary of Biological Activities

Study ReferenceCell Line/ModelActivityResult
MCF-7CytotoxicityIC50 = 3.96 μM
Caco-2CytotoxicityIC50 = 5.87 μM
Carbonic Anhydrase IsoformsEnzyme InhibitionKIs = 16.1 - 598.2 nM

Detailed Findings

  • Antiproliferative Activity : In vitro studies revealed that the compound induces apoptosis through mitochondrial pathways, evidenced by changes in the expression levels of pro-apoptotic and anti-apoptotic proteins .
  • Enzyme Inhibition : Specific inhibition constants (KIs) for carbonic anhydrase isoforms II and IX were recorded, highlighting the compound's potential as a therapeutic agent targeting these enzymes .

Eigenschaften

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4S/c1-18(2)28-25(32)21-10-13-23-24(16-21)29-27(36-17-20-8-11-22(12-9-20)31(34)35)30(26(23)33)15-14-19-6-4-3-5-7-19/h3-13,16,18H,14-15,17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACDNTPRYDFHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.